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Compound of Interest

Compound Name: 7-methyl-1H-indazol-3-ol

Cat. No.: B037588 Get Quote

For researchers, scientists, and drug development professionals, understanding the

physicochemical properties of drug candidates is paramount to predicting their pharmacokinetic

behavior and ultimate clinical success. This guide provides a comparative analysis of key

physicochemical properties of selected indazole derivatives, a class of heterocyclic compounds

that form the scaffold of numerous therapeutic agents.

The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure in medicinal

chemistry, lending itself to a wide array of pharmacological activities.[1] However, the

therapeutic efficacy of any indazole derivative is intrinsically linked to its physicochemical

characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME)

profile. This report focuses on a comparative analysis of four critical properties: melting point,

acidity (pKa), lipophilicity (logP), and aqueous solubility.

Comparative Data of Indazole Derivatives
The following table summarizes the experimental data for a selection of indazole derivatives,

offering a quantitative comparison of their fundamental physicochemical properties.
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Derivative
Melting Point
(°C)

pKa logP
Aqueous
Solubility

1H-Indazole 147-149[2]

1.04 (cation),

13.86 (anion)[2]

[3]

1.83 (calculated) Soluble in water

5-Nitro-1H-

indazole
208-210 11.8 1.95 (calculated) Sparingly soluble

6-Nitro-1H-

indazole
178-181 12.3 1.95 (calculated) Sparingly soluble

Indazole-3-

carboxylic acid

289-291

(decomposes)
~3-4 (acidic) 1.48 (calculated) Slightly soluble

3-Methyl-1H-

indazole
93-95 - 2.29 (calculated) Slightly soluble

Note: Calculated logP values are estimations and may vary from experimental values. Solubility

is described qualitatively when specific quantitative data is unavailable in the reviewed

literature.

Experimental Protocols
The data presented in this guide are derived from established experimental methodologies, as

detailed below.

Melting Point Determination
The melting point of the indazole derivatives is determined using a capillary melting point

apparatus. A small, powdered sample of the compound is packed into a thin-walled capillary

tube, which is then heated in a calibrated apparatus. The temperature range over which the

substance melts, from the appearance of the first liquid droplet to complete liquefaction, is

recorded as the melting point.[4]

pKa Determination
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The acid dissociation constant (pKa) is a measure of a molecule's acidity. For indazole

derivatives, which can act as both weak acids and weak bases, pKa values are crucial for

predicting their ionization state at physiological pH.[2] Potentiometric titration is a common

method for pKa determination. This involves titrating a solution of the indazole derivative with a

standardized acid or base and monitoring the pH change with a calibrated pH meter. The pKa

is then determined from the titration curve.

Lipophilicity (logP) Determination
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical

parameter for predicting a drug's ability to cross biological membranes. A standard method for

its determination is the shake-flask method, which involves partitioning the compound between

n-octanol and water. After equilibration, the concentration of the compound in each phase is

measured, typically by UV-Vis spectroscopy or high-performance liquid chromatography

(HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase.[5]

Aqueous Solubility Determination
Aqueous solubility is a key factor influencing drug absorption and bioavailability. The

equilibrium solubility method is a widely used technique. An excess amount of the solid

compound is added to a specific volume of water or a buffer solution. The resulting suspension

is agitated at a constant temperature until equilibrium is reached. The suspension is then

filtered, and the concentration of the dissolved compound in the filtrate is determined using a

suitable analytical method, such as HPLC.[6]

Indazole Derivatives as Kinase Inhibitors: The
VEGFR-2 Signaling Pathway
Many indazole derivatives have been developed as potent inhibitors of protein kinases, which

are key regulators of cellular processes.[7] A prominent target for many indazole-based drugs

is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of

angiogenesis, the formation of new blood vessels.[8] Inhibition of the VEGFR-2 signaling

pathway is a crucial strategy in cancer therapy to cut off the blood supply to tumors.
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Below is a diagram illustrating the VEGFR-2 signaling pathway, which is often targeted by

indazole derivatives.
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Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a

cascade of intracellular signaling events.[9][10] This includes the activation of two major

pathways: the PLCγ-PKC-Raf-MEK-ERK pathway, which primarily promotes cell proliferation,

and the PI3K-Akt pathway, which is crucial for cell survival and migration.[11][12] Indazole-

based kinase inhibitors are designed to block the autophosphorylation of VEGFR-2, thereby

inhibiting these downstream signaling cascades and preventing the cellular processes that lead

to angiogenesis.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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